molecular formula C7H16N2 B138650 2-(2-Aminoethyl)-1-methylpyrrolidine CAS No. 51387-90-7

2-(2-Aminoethyl)-1-methylpyrrolidine

Cat. No.: B138650
CAS No.: 51387-90-7
M. Wt: 128.22 g/mol
InChI Key: PNHGJPJOMCXSKN-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1-methylpyrrolidine: is an organic compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring substituted with a methyl group and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing 2-(2-Aminoethyl)-1-methylpyrrolidine involves the reductive amination of 1-methylpyrrolidine with 2-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: Another method involves the alkylation of 1-methylpyrrolidine with 2-chloroethylamine hydrochloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Aminoethyl)-1-methylpyrrolidine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form various derivatives, such as secondary amines. Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2-(2-Aminoethyl)-1-methylpyrrolidine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a ligand in the study of enzyme mechanisms and receptor binding. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with various biological targets, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and polymers. It is also employed in the formulation of corrosion inhibitors and surfactants.

Comparison with Similar Compounds

    2-(2-Aminoethyl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring, resulting in different chemical properties and biological activity.

    1-Methylpyrrolidine: Lacks the aminoethyl side chain, making it less versatile in terms of chemical reactivity and biological interactions.

    2-(2-Aminoethyl)-1-ethylpyrrolidine: Features an ethyl group instead of a methyl group, leading to variations in steric and electronic effects.

Uniqueness: 2-(2-Aminoethyl)-1-methylpyrrolidine is unique due to its specific combination of a methyl-substituted pyrrolidine ring and an aminoethyl side chain. This structure provides a balance of steric and electronic properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGJPJOMCXSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291397
Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51387-90-7
Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpyrrolidine-2-ethylamine
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Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 2-(2-Aminoethyl)-1-methylpyrrolidine
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Record name 1-methylpyrrolidine-2-ethylamine
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Synthesis routes and methods

Procedure details

In more detail, pyrazinopyrrolidine 1A is synthesized via a [3+2] cycloaddition chemistry. Conversion of L-proline 7 to cyano-1-aminopyrrolidine 8 without loss of stereochemistry, followed by reduction provides the chiral 2-aminoethyl-1-methyl pyrrolidine 2A in high yield. CX-3543 was found to have a formulated solubility of approximately 20 mg/mL.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of 2-(2-Aminoethyl)-1-methylpyrrolidine in analytical chemistry?

A1: this compound (AEMP) has shown promise as a derivatizing agent for enhanced detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC) coupled with electrogenerated chemiluminescence detection. This technique, utilizing tris(2,2'-bipyridine)ruthenium(II), demonstrated high sensitivity for analytes like free fatty acids and ibuprofen. [] AEMP's ability to react with carboxylic acids under mild conditions makes it a valuable tool for analyzing these compounds in complex matrices. [] Additionally, microfluidic chip technology has incorporated AEMP labeling for electrochemiluminescence detection, highlighting its adaptability for miniaturized analytical systems. []

Q2: How does the structure of this compound influence its coordination with metal ions like Palladium?

A2: this compound (AEMP) acts as a bidentate ligand, coordinating to metal centers like Palladium through both its amine nitrogen atoms. [, ] This coordination creates a square-planar geometry around the Palladium ion, although some distortion may occur. [] The specific arrangement of nitrogen atoms within the AEMP structure influences the stability and reactivity of the resulting Palladium complexes, affecting their potential applications in areas like catalysis. [, ]

Q3: Can you explain the role of this compound in Palladium-catalyzed reactions?

A3: this compound (AEMP) forms complexes with Palladium, which have been studied for their catalytic activity in hydrolysis reactions. [] Specifically, [Pd(AEMP)(H2O)2]2+ complex demonstrated catalytic activity in the base hydrolysis of α-amino acid esters. [] The kinetics and mechanism of these reactions were investigated, providing insights into the role of AEMP as a ligand in influencing the catalytic properties of the Palladium complex. []

Q4: What is the significance of Density Functional Theory (DFT) studies in understanding the properties and behavior of this compound and its complexes?

A4: DFT calculations provide valuable insights into the electronic structure, geometry, and reactivity of this compound (AEMP) and its metal complexes. [, ] For instance, DFT studies have been employed to optimize the geometry of both the free AEMP ligand and its Palladium complex. [] These calculations help to rationalize experimental observations like spectroscopic data and to predict the stability and behavior of these compounds in different chemical environments. [, ] Furthermore, DFT calculations are crucial for understanding the interactions of AEMP-containing complexes with biological molecules like DNA, shedding light on their potential biological activities. [, ]

Q5: Are there efficient synthetic routes available for the production of this compound?

A5: Yes, research has focused on developing cost-effective and high-yielding methods for synthesizing this compound (AEMP). One such method involves a multi-step process starting from 1-methyl-2-pyrrolidinone. [] The key steps include reacting 1-methyl-2-pyrrolidinone with dimethylsulfate, followed by reactions with methylcyanoacetate, decarboxylation, acid treatment, and finally, a hydrogenation step to yield AEMP. [] This approach aims to optimize the synthesis by utilizing less expensive starting materials and improving the efficiency of the hydrogenation step, which is crucial for achieving a high yield of the desired product. []

Q6: What research exists on the biological activity and potential applications of this compound-containing compounds?

A6: While AEMP itself is not the primary focus of biological studies, its incorporation into Palladium complexes has garnered interest for potential anticancer applications. [, ] Specifically, the complex [Pd(AEMP)Cl2] has been investigated for its cytotoxic activity against cancer cells. [, ] Researchers compared its behavior to carboplatin, a known anticancer drug, analyzing its DNA cleavage ability and cytotoxic effects. [, ] These studies highlight the potential of AEMP-containing metal complexes as promising candidates for further exploration in the field of anticancer drug development.

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